molecular formula C16H17ClN2O2 B5566146 3-(1-azepanyl)-4-chloro-1-phenyl-1H-pyrrole-2,5-dione

3-(1-azepanyl)-4-chloro-1-phenyl-1H-pyrrole-2,5-dione

Cat. No. B5566146
M. Wt: 304.77 g/mol
InChI Key: JAVCXMGJPTXXRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-azepanyl)-4-chloro-1-phenyl-1H-pyrrole-2,5-dione, also known as ACPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ACPP belongs to the pyrrole-2,5-dione class of compounds and is structurally similar to the well-known drug thalidomide.

Scientific Research Applications

Photoluminescent Materials

A study by Beyerlein and Tieke (2000) discussed the synthesis of π-conjugated polymers and copolymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units. These materials showed strong photoluminescence and good photochemical stability, making them suitable for electronic applications (Beyerlein & Tieke, 2000).

Corrosion Inhibition

Zarrouk et al. (2015) synthesized new 1H-pyrrole-2,5-dione derivatives as efficient organic inhibitors for the corrosion of carbon steel in hydrochloric acid. Their study highlighted the compounds' inhibitory action, providing insights into their potential applications in corrosion protection (Zarrouk et al., 2015).

Luminescent Polymers

Research by Zhang and Tieke (2008) focused on the synthesis and properties of polymers containing the tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione (DPP) chromophore. These polymers exhibited strong fluorescence and quantum yields, demonstrating their potential in optical applications (Zhang & Tieke, 2008).

Antimicrobial Screening

A study by Jain, Nagda, and Talesara (2006) explored the synthesis and antimicrobial screening of novel azaimidoxy compounds, including derivatives of pyrrole-2,5-dione. These compounds were evaluated for their potential as chemotherapeutic agents (Jain, Nagda, & Talesara, 2006).

Electron Transport Layers for Solar Cells

Hu et al. (2015) synthesized a novel alcohol-soluble n-type conjugated polyelectrolyte based on the DPP backbone for use as an electron transport layer in inverted polymer solar cells. This work contributes to the development of more efficient solar energy devices (Hu et al., 2015).

properties

IUPAC Name

3-(azepan-1-yl)-4-chloro-1-phenylpyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2/c17-13-14(18-10-6-1-2-7-11-18)16(21)19(15(13)20)12-8-4-3-5-9-12/h3-5,8-9H,1-2,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVCXMGJPTXXRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(C(=O)N(C2=O)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Azepan-1-yl)-4-chloro-1-phenylpyrrole-2,5-dione

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